

What is Methyl tridecanoate-d25 and its chemical properties

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Compound of Interest

Compound Name: Methyl tridecanoate-d25

Cat. No.: B12303027

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An In-depth Technical Guide to Methyl Tridecanoate-d25 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl tridecanoate-d25**, a deuterated fatty acid methyl ester. The document details its chemical properties, primary applications in research, and a generalized experimental protocol for its use as an internal standard in mass spectrometry-based analyses.

Core Chemical Properties

Methyl tridecanoate-d25 is the deuterium-labeled form of Methyl tridecanoate.^[1] Stable isotope labeling with deuterium (^2H or D) results in a compound that is chemically similar to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its primary application in analytical chemistry.

Table 1: Chemical and Physical Properties of **Methyl tridecanoate-d25** and Unlabeled Methyl tridecanoate

| Property | Methyl tridecanoate-d25 | Unlabeled Methyl tridecanoate |
|-------------------|---|---|
| Synonyms | Methyl tridecanoate-D25, Tridecanoic-d25 Acid Methyl Ester | Methyl n-tridecanoate, Tridecanoic acid methyl ester |
| CAS Number | 1219804-90-6 | 1731-88-0[2][3][4][5] |
| Molecular Formula | C ₁₄ D ₂₅ H ₃ O ₂ | C ₁₄ H ₂₈ O ₂ [4][6] |
| Molecular Weight | 253.525 g/mol | 228.37 g/mol [4][6] |
| Appearance | - | Clear colorless liquid[2][4] |
| Melting Point | - | 5.5 °C[2][3] |
| Boiling Point | - | 131 °C at 4 mmHg[2][3] |
| Density | - | 0.864 g/mL at 25 °C[2][3] |
| Solubility | - | Soluble in alcohol, insoluble in water[7] |
| Purity | 98 atom % D, min 98% Chemical Purity | ≥97% (GC)[6] |

Note: Specific physical properties for **Methyl tridecanoate-d25** are not readily available in the searched literature. However, they are expected to be very similar to the unlabeled compound.

Applications in Research and Drug Development

The primary application of **Methyl tridecanoate-d25** is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in the fields of clinical mass spectrometry and food analysis.[1] Its deuteration makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate method for quantifying analytes in complex biological matrices.

In metabolic research, deuterium-labeled fatty acids are utilized to trace the metabolic fate of fatty acids in vivo.[8] While specific studies employing **Methyl tridecanoate-d25** were not identified in the search, the general methodology for using deuterated fatty acid methyl esters in metabolic studies is well-established.

Furthermore, its unlabeled counterpart, Methyl tridecanoate, has been reported to moderately inhibit β -amyloid aggregation and weakly inhibit acetylcholinesterase (AChE), suggesting potential, albeit weak, relevance in neurodegenerative disease research.^[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or direct application of **Methyl tridecanoate-d25** was not found in the provided search results, a generalized workflow for its use as an internal standard in fatty acid analysis from a biological matrix can be outlined. This protocol is based on methodologies described for fatty acid analysis where an internal standard is employed.

General Protocol for Fatty Acid Analysis using Methyl tridecanoate-d25 as an Internal Standard

Objective: To quantify the levels of specific fatty acids in a biological sample (e.g., plasma, tissue, cell culture) using gas chromatography-mass spectrometry (GC-MS) and **Methyl tridecanoate-d25** as an internal standard.

Materials:

- Biological sample
- **Methyl tridecanoate-d25** solution of known concentration (in a suitable solvent like methanol or chloroform)
- Lipid extraction solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v)
- Transesterification reagent (e.g., 14% Boron Trifluoride in Methanol, or Methanolic HCl)
- Hexane or other suitable organic solvent for extraction of Fatty Acid Methyl Esters (FAMES)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

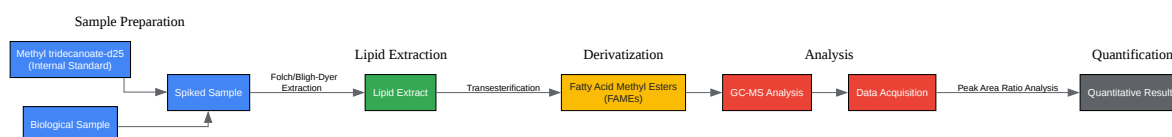
Procedure:

- Sample Preparation and Spiking:
 - Accurately weigh or measure the biological sample.
 - Add a precise volume of the **Methyl tridecanoate-d25** internal standard solution to the sample. The amount added should be comparable to the expected amount of the analytes of interest.
- Lipid Extraction:
 - Homogenize the sample with the internal standard.
 - Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
 - Carefully collect the organic phase containing the lipids and the internal standard.
- Transesterification to Fatty Acid Methyl Esters (FAMES):
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add the transesterification reagent (e.g., 14% BF_3 in methanol) to the dried lipid extract.
 - Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to convert the fatty acids to their corresponding methyl esters.
- FAMES Extraction:
 - After cooling, add water and an organic solvent (e.g., hexane) to the reaction mixture.
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the upper organic phase containing the FAMES.
 - Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

- GC-MS Analysis:
 - Concentrate the FAMES extract to a suitable volume.
 - Inject an aliquot of the extract onto the GC-MS system.
 - The GC will separate the different FAMES based on their volatility and interaction with the column's stationary phase.
 - The MS will detect and quantify the individual FAMES and the **Methyl tridecanoate-d25** internal standard based on their specific mass-to-charge ratios.
- Data Analysis:
 - Identify the peaks corresponding to the fatty acid methyl esters of interest and the **Methyl tridecanoate-d25** internal standard by their retention times and mass spectra.
 - Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
 - Quantify the concentration of each fatty acid by comparing these ratios to a standard curve generated using known concentrations of unlabeled fatty acid methyl ester standards and the same amount of internal standard.

Mandatory Visualizations

Logical Workflow for Fatty Acid Quantification



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Caption: Workflow for quantitative fatty acid analysis using an internal standard.

This guide provides a foundational understanding of **Methyl tridecanoate-d25** for its application in scientific research. While specific experimental details will vary depending on the exact research question and instrumentation, the principles and the general workflow outlined here serve as a valuable starting point for researchers and professionals in drug development and related fields.

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